molecular formula C22H31NO2 B1245091 Deoxycalyciphylline B

Deoxycalyciphylline B

Cat. No.: B1245091
M. Wt: 341.5 g/mol
InChI Key: NGQSEZXJVMCXSC-AJXLCOHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxycalyciphylline B is a natural product found in Daphniphyllum pentandrum and Daphniphyllum calycinum with data available.

Scientific Research Applications

Isolation and Structural Analysis Deoxycalyciphylline B was identified as a novel major alkaloid with a unique fused hexacyclic skeleton, isolated from the stem of Daphniphyllum subverticillatum. The compound's structure was determined through spectral methods, including 2D NMR techniques, and was further confirmed by single-crystal X-ray diffraction (Yang & Yue, 2003).

Synthetic Efforts Research efforts have been directed towards the total synthesis of calyciphylline B-type alkaloids, which includes this compound. Detailed DFT studies were conducted to understand the stereochemical outcomes of critical intermediate formations in the synthesis process. X-ray crystallographic analyses have provided insights into the conformational features of naturally occurring this compound and its synthetic congeners, contributing to the advancement of synthetic methodologies for such complex structures (Chattopadhyay, Berger, & Hanessian, 2016).

Toxicological Studies this compound has been explored in toxicological studies, particularly in the context of herbal medicine safety. One study investigated the toxic responses of human induced pluripotent stem cell-derived hepatocytes to various phytochemicals, including this compound, to assess their potential hepatotoxic effects. Although this compound did not exhibit significant toxic effects in the tested cell lines compared to controls, it influenced the expression of certain cytochrome P450 enzymes, indicating its potential impact on hepatic metabolic processes (Smutny et al., 2018).

Toxic Constituent Identification Another study focused on Daphniphyllum calycinum, a plant used in traditional Chinese medicine, to identify toxic constituents responsible for its slight toxicity. This compound was pinpointed as a main toxic constituent, demonstrating hepatic toxicity through increased plasma biomarkers and histopathological evidence of liver damage. This work emphasizes the importance of identifying and understanding the toxicological profiles of individual phytochemicals in herbal medicines (Zhang et al., 2012).

Properties

Molecular Formula

C22H31NO2

Molecular Weight

341.5 g/mol

IUPAC Name

(1S,6R,7S,10R,15R,18S,19R,22S)-6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one

InChI

InChI=1S/C22H31NO2/c1-13-12-23-19-16-5-3-4-14(16)6-7-17(19)21(2)22(11-9-18(24)25-21)10-8-15(13)20(22)23/h5,13-15,17,19-20H,3-4,6-12H2,1-2H3/t13-,14-,15-,17+,19+,20+,21-,22+/m1/s1

InChI Key

NGQSEZXJVMCXSC-AJXLCOHYSA-N

Isomeric SMILES

C[C@@H]1CN2[C@@H]3[C@H](CC[C@@H]4C3=CCC4)[C@@]5([C@]6([C@@H]2[C@@H]1CC6)CCC(=O)O5)C

SMILES

CC1CN2C3C(CCC4C3=CCC4)C5(C6(C2C1CC6)CCC(=O)O5)C

Canonical SMILES

CC1CN2C3C(CCC4C3=CCC4)C5(C6(C2C1CC6)CCC(=O)O5)C

synonyms

deoxycalyciphylline B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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